1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate
CAS No.: 343373-98-8
Cat. No.: VC5976124
Molecular Formula: C24H17F2NO4S
Molecular Weight: 453.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343373-98-8 |
|---|---|
| Molecular Formula | C24H17F2NO4S |
| Molecular Weight | 453.46 |
| IUPAC Name | naphthalen-1-yl 2-[N-(benzenesulfonyl)-2,4-difluoroanilino]acetate |
| Standard InChI | InChI=1S/C24H17F2NO4S/c25-18-13-14-22(21(26)15-18)27(32(29,30)19-9-2-1-3-10-19)16-24(28)31-23-12-6-8-17-7-4-5-11-20(17)23/h1-15H,16H2 |
| Standard InChI Key | YLNPJGCQRQDIKC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC=CC3=CC=CC=C32)C4=C(C=C(C=C4)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three primary components:
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A 1-naphthyl group serving as the ester’s alcohol-derived moiety, contributing aromaticity and hydrophobicity.
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A 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate core featuring:
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A phenylsulfonyl group (–SO₂Ph) attached to an aniline ring, introducing strong electron-withdrawing effects.
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2,4-Difluoro substituents on the aniline ring, enhancing electrophilicity and influencing intermolecular interactions.
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An acetamide spacer (–NH–CH₂–CO–O–) linking the sulfonamide and naphthyl groups.
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This configuration is analogous to the structurally related compound 2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate (PubChem CID: 1480990), which shares the sulfonamide-aniline-acetate framework but differs in fluorination patterns .
Nomenclature and Synonyms
The systematic IUPAC name is naphthalen-1-yl 2-[N-(2,4-difluorophenyl)sulfonylphenylamino]acetate. Alternative synonyms may include:
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1-Naphthalenyl 2-[(2,4-difluorophenyl)sulfonamido]phenylacetate
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Acetic acid, [N-(2,4-difluorophenyl)sulfonyl-N-phenylamino]-, 1-naphthyl ester
No registered CAS number was identified in available databases, suggesting this compound may be a novel or understudied derivative.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 1-naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate likely involves multistep reactions:
Sulfonamide Formation
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Sulfonation of 2,4-Difluoroaniline:
Reaction with benzenesulfonyl chloride in the presence of pyridine yields N-(2,4-difluorophenyl)benzenesulfonamide . -
Acetylation:
The sulfonamide undergoes nucleophilic substitution with bromoacetyl bromide to form 2-bromo-N-(phenylsulfonyl)-N-(2,4-difluorophenyl)acetamide. -
Esterification:
Reaction with 1-naphthol under basic conditions (e.g., K₂CO₃) produces the final ester .
Fluorination Techniques
Physicochemical Properties
Predicted Properties
While experimental data for the target compound is scarce, analogs provide benchmarks:
The 2,4-difluoro substitution reduces basicity compared to non-fluorinated analogs, with the sulfonamide’s pKa likely below 5 due to electron-withdrawing effects .
Thermal Stability
Sulfonamide derivatives typically exhibit high thermal stability. For instance, glutaric acid di(2,4-dichlorobenzyl) ester (Δ fusH° = 53.85 kJ/mol) suggests that the target compound’s fusion enthalpy may range between 40–60 kJ/mol, depending on crystalline packing.
Applications and Biological Relevance
Medicinal Chemistry
Sulfonamide-fluorine hybrids are explored for:
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Kinase Inhibition: Fluorine’s electronegativity enhances binding to ATP pockets.
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Antimicrobial Agents: Sulfonamides disrupt folate biosynthesis; fluorination improves permeability .
A structurally related compound, 2-naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate, shows activity against tyrosine kinases (IC₅₀ ~50 nM) .
Materials Science
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Liquid Crystals: Fluorinated sulfonamides contribute to anisotropic phases.
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Polymer Additives: Enhance thermal resistance in polyesters.
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